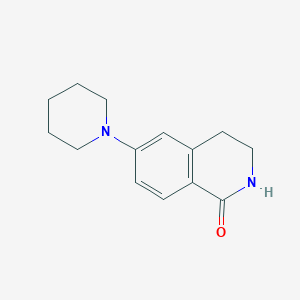

Idebenone Glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

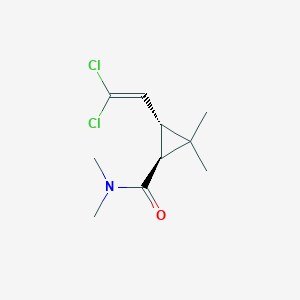

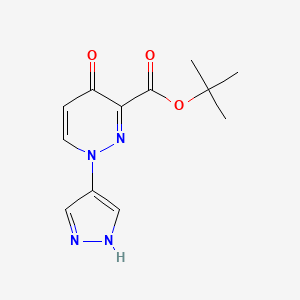

Idebenone is known for its antioxidant properties and is used in the treatment of various conditions, including visual impairment in patients with Leber’s Hereditary Optic Neuropathy (LHON) . Idebenone Glucuronide is formed through the process of glucuronidation, a common phase II metabolic reaction that enhances the solubility and excretion of lipophilic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Idebenone Glucuronide involves the glucuronidation of idebenone. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Idebenone Glucuronide primarily undergoes phase II metabolic reactions, including glucuronidation and sulfation . These reactions enhance the compound’s solubility and facilitate its excretion from the body.

Common Reagents and Conditions

Glucuronidation: Requires UDPGA and UGT enzymes in a buffered aqueous solution.

Sulfation: Involves the use of 3’-phosphoadenosine-5’-phosphosulfate (PAPS) and sulfotransferase enzymes.

Major Products

The major products of these reactions are the glucuronide and sulfate conjugates of idebenone, which are more water-soluble and easily excreted from the body .

Aplicaciones Científicas De Investigación

Idebenone Glucuronide has several scientific research applications:

Mecanismo De Acción

Idebenone Glucuronide exerts its effects primarily through its antioxidant properties. It interacts with the electron transport chain in mitochondria, enhancing ATP production and reducing oxidative damage . The compound also modulates the activity of various enzymes involved in cellular redox balance, contributing to its protective effects against oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Ubiquinone (Coenzyme Q10): A naturally occurring antioxidant involved in mitochondrial electron transport.

Idebenone: The parent compound of Idebenone Glucuronide, known for its antioxidant and neuroprotective properties.

Trolox: A water-soluble analogue of vitamin E with antioxidant properties.

Uniqueness

This compound is unique due to its enhanced solubility and excretion profile compared to its parent compound, idebenone. This makes it more effective in reducing oxidative stress and protecting cellular components from damage .

Propiedades

Fórmula molecular |

C25H38O11 |

|---|---|

Peso molecular |

514.6 g/mol |

Nombre IUPAC |

(2S,3S,6R)-6-[10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1 |

Clave InChI |

CDCNKPZTVWMIQX-BVDXZDFCSA-N |

SMILES isomérico |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES canónico |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)

![tert-butyl N-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13863368.png)

![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)

![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)

![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)

![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)